molecular formula C22H25ClN2O2 B130793 Panobinostat Carboxylic Acid Methyl Ester Hydrochloride CAS No. 441741-66-8

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride

Número de catálogo: B130793
Número CAS: 441741-66-8
Peso molecular: 384.9 g/mol
Clave InChI: SLJZCNYOFBVRSA-CALJPSDSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride, also known as Panobinostat Carboxylic Acid Methyl Ester Hydrochloride, is a useful research compound. Its molecular formula is C22H25ClN2O2 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Panobinostat Carboxylic Acid Methyl Ester Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Panobinostat Carboxylic Acid Methyl Ester Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2.ClH/c1-16-19(20-5-3-4-6-21(20)24-16)13-14-23-15-18-9-7-17(8-10-18)11-12-22(25)26-2;/h3-12,23-24H,13-15H2,1-2H3;1H/b12-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZCNYOFBVRSA-CALJPSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635336
Record name Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441741-66-8
Record name Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Deconstructing the Epigenetic Machinery: The Mechanism of Action of Panobinostat and the Utility of its Carboxylic Acid Methyl Ester Hydrochloride Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of epigenetic oncology, Panobinostat (LBH589) stands as a highly potent, non-selective pan-histone deacetylase (HDAC) inhibitor capable of reversing aberrant epigenetic silencing in malignancies[1]. However, in rigorous drug development and molecular biology, understanding the mechanism of an active pharmacophore requires an equally deep understanding of its structural analogs.

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (CAS 441741-66-8) is a critical chemical entity in this space[2]. Synthesized via the reductive amination of an aldehyde ester with 2-methyltryptamine, it serves as the direct synthetic precursor to Panobinostat[3]. More importantly for researchers, because it lacks the hydroxamic acid group required for zinc chelation, the methyl ester functions as an elegant, isogenic negative control in biological assays[4].

This technical whitepaper dissects the mechanism of action of the active Panobinostat molecule in cancer cells, while demonstrating how its methyl ester derivative is deployed in self-validating experimental workflows to definitively prove on-target epigenetic modulation.

Structural Biology & The Zinc-Binding Imperative

To understand why the methyl ester derivative is utilized as a negative control, we must first examine the structural biology of HDAC inhibition.

The pharmacophore of traditional HDAC inhibitors consists of three domains: a cap group that interacts with the rim of the active site, a hydrophobic linker that spans the channel, and a Zinc-Binding Group (ZBG)[5]. Panobinostat utilizes a hydroxamic acid ZBG to form a bidentate chelation with the catalytic Zn²⁺ ion located at the base of the HDAC pocket[6].

When the hydroxamic acid is replaced by a methyl ester (as seen in Panobinostat Carboxylic Acid Methyl Ester Hydrochloride), the molecule loses its ability to coordinate the zinc ion[4]. Consequently, the ester derivative is enzymatically inactive against HDACs. For application scientists, this structural divergence is an invaluable tool: comparing the active drug against the methyl ester allows researchers to isolate zinc-dependent epigenetic modulation from off-target chemical toxicity.

Pathway Start Panobinostat Scaffold Active Hydroxamic Acid (Active Drug) Panobinostat Start->Active Inactive Methyl Ester Hydrochloride (Negative Control) Start->Inactive Zn Chelates Zn2+ in HDAC Active Site Active->Zn NoZn Fails to Chelate Zn2+ Inactive->NoZn HDAC_Inhib Pan-HDAC Inhibition (Class I, II, IV) Zn->HDAC_Inhib No_Inhib No HDAC Inhibition (Enzymatically Inactive) NoZn->No_Inhib Nuc Nuclear: Histone Hyperacetylation (Chromatin Relaxation) HDAC_Inhib->Nuc Cyt Cytosolic: alpha-Tubulin Hyperacetylation (Aggresome Disruption) HDAC_Inhib->Cyt Survival Cell Survival / Normal Proliferation No_Inhib->Survival Apop Apoptosis & Cell Cycle Arrest Nuc->Apop Cyt->Apop

Caption: Divergent molecular pathways of Panobinostat versus its Methyl Ester derivative.

Mechanism of Action: The Epigenetic & Cytosolic Cascades

When the active hydroxamic acid (Panobinostat) successfully chelates the zinc ion, it triggers a multi-compartmental collapse of cancer cell survival mechanisms. The methyl ester derivative, failing to initiate this cascade, leaves these pathways intact.

A. Nuclear Epigenetic Remodeling (Class I HDACs)

Class I HDACs reside in the nucleus and maintain chromatin in a condensed, transcriptionally repressed state by removing acetyl groups from histone lysine residues[1]. Panobinostat inhibits this process, leading to the hyperacetylation of histones H3 and H4. This relaxes the chromatin architecture, allowing for the re-expression of silenced tumor suppressor genes, such as CDKN1A (p21), which forces the cancer cell into G1 cell cycle arrest[1].

B. Cytosolic Aggresome Disruption (HDAC6)

In highly secretory malignancies like multiple myeloma, cancer cells rely heavily on the aggresome pathway to clear toxic, misfolded proteins[7]. Panobinostat potently inhibits HDAC6 in the cytosol. Because HDAC6 is responsible for deacetylating α -tubulin and HSP90, its inhibition leads to massive cytosolic hyperacetylation. This severs the transport of polyubiquitinated proteins to the proteasome, triggering lethal endoplasmic reticulum (ER) stress and apoptosis[7].

C. Signaling Cascade Suppression

Beyond direct acetylation, Panobinostat actively dismantles tumor survival signaling. It has been shown to suppress the JAK/STAT pathway by inhibiting STAT5 and STAT6 phosphorylation[8]. Furthermore, it downregulates hypoxia-inducible factor 1 α (HIF-1 α ) and its downstream targets like GLUT1 and VEGF, effectively starving the tumor of metabolic substrates and angiogenic support[8].

Quantitative Pharmacodynamics

To illustrate the stark contrast between the active pharmacophore and its esterified precursor, the following table summarizes the typical in vitro quantitative profiling required during drug validation.

Compound VariantZinc-Binding GroupTarget BindingClass I HDAC IC₅₀Ac-H3 StatusCellular Phenotype
Panobinostat Hydroxamic AcidBidentate (Active)< 50 nMHyperacetylatedApoptosis / Arrest
Panobinostat Methyl Ester Methyl EsterNone (Inactive)> 10,000 nMBasal (Unchanged)Normal Proliferation

Experimental Workflows: The Self-Validating Protocol

As an application scientist, a common pitfall in epigenetic assay design is attributing all observed cytotoxicity to on-target HDAC inhibition. Hydroxamic acids can occasionally exhibit off-target metal chelation or scaffold-induced toxicity. To build a self-validating system , we deploy the Panobinostat Carboxylic Acid Methyl Ester Hydrochloride as an isogenic chemical control.

Protocol: Self-Validating Target Engagement Assay (Immunoblotting)

Objective: To confirm that cellular cytotoxicity is strictly mediated by zinc-dependent HDAC inhibition, ruling out scaffold-induced toxicity.

Step 1: Cell Culture & Seeding

  • Action: Seed HCT-116 colorectal cancer cells at 1×106 cells/well in 6-well plates. Incubate overnight at 37°C.

  • Causality: HCT-116 cells possess robust baseline HDAC activity and rapid doubling times, making them an ideal model for visualizing dynamic, drug-induced shifts in acetylation.

Step 2: Compound Preparation & Dosing

  • Action: Reconstitute Panobinostat (active) and Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (inactive control) in anhydrous DMSO to a 10 mM stock. Treat cells with 10 nM, 100 nM, and 1 µM of both compounds. Include a 0.1% DMSO vehicle control. Incubate for exactly 24 hours.

  • Causality: The 24-hour timepoint is critical. It allows sufficient time for protein accumulation (hyperacetylation) before the onset of late-stage apoptosis, which would otherwise degrade the target proteins and confound the immunoblot.

Step 3: Lysis & Extraction (The Validation Step)

  • Action: Lyse cells using RIPA buffer supplemented with protease inhibitors and 1 µM Trichostatin A (TSA).

  • Causality: TSA is a potent, irreversible HDAC inhibitor. Adding it directly to the lysis buffer prevents endogenous HDACs from rapidly deacetylating histones and tubulin post-lysis, thereby locking in the true in vivo acetylation state of the sample.

Step 4: SDS-PAGE & Immunoblotting

  • Action: Resolve 20 µg of protein lysate on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and probe for Acetyl-Histone H3 (Lys9/14) and Acetyl- α -Tubulin (Lys40).

  • Causality: Probing both targets simultaneously validates pan-HDAC inhibition. Ac-H3 confirms Class I (nuclear) target engagement, while Ac-Tubulin confirms Class IIb (HDAC6, cytosolic) engagement.

Step 5: Data Interpretation

  • Action: Compare the active drug lanes against the methyl ester lanes.

  • Causality: The active Panobinostat will show a dose-dependent surge in acetylation. The methyl ester must mirror the DMSO baseline. If the methyl ester induces cell death without altering acetylation, the observed toxicity is an off-target artifact, and the assay must be redesigned.

Workflow Step1 Seed Cancer Cells (e.g., HCT-116) Split1 Treatment Arm: Panobinostat Step1->Split1 Split2 Control Arm: Methyl Ester Step1->Split2 Assay1 Lysis with TSA & Western Blotting Split1->Assay1 Split2->Assay1 Read1 High Ac-H3 / Ac-Tubulin Assay1->Read1 Active Drug Read2 Basal Ac-H3 / Ac-Tubulin Assay1->Read2 Ester Control Valid Target Engagement Validated Read1->Valid Read2->Valid

Caption: Self-validating target engagement workflow utilizing the methyl ester control.

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Source: ashpublications.
  • Source: chemsrc.
  • Source: dovepress.
  • Source: chemrxiv.
  • Source: newdrugapprovals.

Sources

In Vitro Pharmacological Properties of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride: Mechanistic Insights and Utility as a Structural Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Paradox of the "Inactive" Compound

In the landscape of epigenetic drug development, understanding off-target toxicity is as critical as defining on-target efficacy. Panobinostat (LBH-589) is a highly potent, FDA-approved pan-histone deacetylase (HDAC) inhibitor utilized in hematological malignancies 1. However, its synthetic intermediate derivative, Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (CAS 441741-66-8) 2, presents a unique pharmacological profile: it is defined entirely by its lack of primary target engagement.

As a Senior Application Scientist, I routinely deploy this methyl ester derivative not as a therapeutic agent, but as a mandatory, self-validating negative control in in vitro assays. By replacing the critical zinc-binding hydroxamic acid group with a methyl ester, researchers can definitively isolate the pharmacological phenotype of HDAC inhibition from the lipophilic, off-target effects driven by the drug's indole cap and cinnamic linker.

Structural Pharmacology & Mechanistic Causality

To understand the in vitro properties of the methyl ester derivative, we must examine the tripartite pharmacophore of traditional HDAC inhibitors:

  • Surface Recognition Cap: Interacts with the rim of the HDAC active site.

  • Hydrophobic Linker: Inserts into the narrow, 11 Å deep catalytic channel 3.

  • Zinc-Binding Group (ZBG): Chelates the essential Zn²⁺ ion at the base of the pocket 4.

In active Panobinostat, the ZBG is a hydroxamic acid, which forms a tight bidentate chelation with the zinc ion, effectively paralyzing the enzyme's charge-relay system 5. In Panobinostat Carboxylic Acid Methyl Ester Hydrochloride, the hydroxamic acid is replaced by a methyl ester (-COOCH₃).

The Causality of Inactivity: The methyl ester lacks the necessary hydroxyl proton and geometry to coordinate with the Zn²⁺ ion. Furthermore, the added steric bulk of the methyl group creates a clash at the base of the catalytic pocket. Consequently, direct in vitro HDAC inhibition is completely abolished 6.

Pharmacophore cluster_active Panobinostat (Active Drug) cluster_inactive Methyl Ester HCl (Negative Control) Cap1 Indole Cap (Surface Recognition) Linker1 Cinnamic Linker (Channel Insertion) Cap1->Linker1 ZBG1 Hydroxamic Acid (Zinc Binding Group) Linker1->ZBG1 Zn1 Zn2+ Ion (Catalytic Core) ZBG1->Zn1 Bidentate Chelation Cap2 Indole Cap (Surface Recognition) Linker2 Cinnamic Linker (Channel Insertion) Cap2->Linker2 ZBG2 Methyl Ester (Steric Block) Linker2->ZBG2 Zn2 Zn2+ Ion (Catalytic Core) ZBG2->Zn2 No Chelation

Pharmacophore comparison: Active Panobinostat vs. Inactive Methyl Ester Derivative.

Comparative In Vitro Pharmacological Profile

When utilizing this compound in preclinical screening, it is vital to benchmark its properties against the parent drug. The hydrochloride salt formulation ensures high aqueous solubility, preventing false-positive cytotoxicity caused by compound precipitation in culture media.

Quantitative Data Summary
Pharmacological ParameterPanobinostat (LBH-589)Panobinostat Methyl Ester HClCausality / Mechanistic Note
HDAC1/2/3/6 IC₅₀ (In Vitro) 1 - 20 nM> 10,000 nMLoss of bidentate Zn²⁺ chelation capability at the catalytic core.
Cellular H3K9 Acetylation HyperacetylationBasal levelsInability to block Class I HDACs in the nucleus.
Cellular α-Tubulin Acetylation HyperacetylationBasal levelsInability to block Class IIb (HDAC6) in the cytoplasm.
Cytotoxicity (HCT116 GI₅₀) ~ 10 - 50 nM> 50,000 nMLack of epigenetic-driven apoptosis and cell cycle arrest.
Aqueous Solubility ModerateHigh (as HCl salt)Protonation of the secondary amine enhances solvation.

Note: Any observed cytotoxicity from the methyl ester at concentrations < 10 μM is strictly attributed to off-target lipophilic intercalation, not epigenetic modulation.

Self-Validating Experimental Workflows

To guarantee scientific integrity, experimental designs must be self-validating. The inclusion of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride acts as an internal diagnostic tool for your assay's fidelity.

Protocol Start In Vitro Assay Setup (Equimolar Dosing) Split Assay Type Start->Split Enzyme Fluorometric HDAC Assay (Direct Target Engagement) Split->Enzyme Cellular Immunoblotting (H3K9ac / a-Tubulin) Split->Cellular Val1 Validation: Methyl Ester must show NO inhibition Enzyme->Val1 Val2 Validation: Methyl Ester must show BASAL acetylation Cellular->Val2 Fail Assay Failure (Esterase Contamination / Off-Target) Val1->Fail If Inhibition > 10% Pass Validated On-Target HDAC Inhibition Val1->Pass If Inhibition < 10% Val2->Fail If Hyperacetylation Val2->Pass If Basal Acetylation

Self-validating experimental workflow utilizing the methyl ester as an internal control.

Protocol 1: In Vitro Fluorometric Pan-HDAC Activity Assay

This protocol evaluates direct enzyme kinetics and validates reagent purity.

  • Reagent Preparation: Reconstitute recombinant HDAC1 (Class I) and HDAC6 (Class IIb) in standard HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Titration: Prepare 10-point serial dilutions (10 pM to 100 μM) of Panobinostat and the Methyl Ester HCl in DMSO. Causality: Testing both compounds across a wide dynamic range ensures that any weak, non-specific binding by the methyl ester is quantified.

  • Substrate Addition: Add 50 μM of fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate at 37°C for 60 minutes, followed by the addition of a trypsin-like developer solution to cleave the deacetylated AMC fluorophore.

  • Self-Validation Check (Critical): Read fluorescence at Ex/Em 360/460 nm. The methyl ester must yield an IC₅₀ > 10 μM.

    • Troubleshooting: If the methyl ester shows potent inhibition (nM range), your assay buffer is contaminated with esterases (cleaving the ester to an active carboxylic acid), or the compound library has degraded.

Protocol 2: Cellular Target Engagement (Immunoblotting)

This protocol differentiates between true intracellular target engagement and off-target cytotoxicity.

  • Cell Culture & Dosing: Seed HCT116 colorectal cancer cells at 3x10⁵ cells/well. Treat with 100 nM Panobinostat or 100 nM Methyl Ester HCl for 24 hours.

  • Lysis: Harvest cells using RIPA buffer supplemented heavily with protease and phosphatase inhibitors, plus 10 mM Sodium Butyrate. Causality: Sodium Butyrate is a weak HDAC inhibitor required in the lysis buffer to prevent post-lysis deacetylation of histones by uninhibited cellular HDACs.

  • Electrophoresis: Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe the membrane for H3K9ac (biomarker for Class I HDAC inhibition) and acetyl-α-tubulin (biomarker for HDAC6 inhibition).

  • Self-Validation Check (Critical): The methyl ester lane must exhibit basal acetylation levels identical to the DMSO vehicle control.

    • Troubleshooting: If the methyl ester induces hyperacetylation, it indicates high intracellular carboxylesterase activity in that specific cell line, converting the "inactive" ester into an active prodrug. This invalidates its use as a strict negative control in that specific cellular context.

References

  • Source: Santa Cruz Biotechnology (scbt.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org)
  • Source: Drugs of the Future (portico.org)
  • Source: National Institutes of Health (nih.gov)

Sources

Epigenetic Downstream Targets of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (CAS 441741-66-8) is a critical synthetic precursor and structural analog utilized in the development and validation of epigenetic therapeutics[1]. While the methyl ester itself lacks the zinc-chelating capacity required for direct enzymatic inhibition, it serves as an indispensable tool compound—often used as a negative control or metabolic baseline—to study the active pharmacophore, Panobinostat (LBH589). Once converted to its active hydroxamic acid form, Panobinostat acts as a potent pan-deacetylase inhibitor, driving profound epigenetic alterations including histone hyperacetylation, chaperone modulation, and the derepression of tumor suppressor genes[2]. This whitepaper provides an in-depth mechanistic analysis of these downstream targets and outlines self-validating experimental workflows for their quantification.

The Biochemical Transition and Target Engagement

The transition from the methyl ester precursor to the active hydroxamic acid is the fundamental biochemical step that unlocks epigenetic target engagement. Histone deacetylases (HDACs) rely on a zinc ion (Zn2+) situated deep within their catalytic pocket to deacetylate lysine residues. The methyl ester moiety cannot coordinate this ion; however, upon substitution to a hydroxamic acid, the molecule acts as a high-affinity bidentate ligand, chelating the Zn2+ ion and neutralizing the enzyme's catalytic activity at nanomolar concentrations[2].

G A Methyl Ester Precursor (CAS 441741-66-8) B Hydroxylamine Substitution A->B C Panobinostat (Hydroxamic Acid) B->C D Zn2+ Chelation in HDAC Active Site C->D

Biochemical conversion of the methyl ester to the active hydroxamic acid for HDAC targeting.

The Epigenetic Signaling Cascade

The downstream biological effects of the active Panobinostat pharmacophore extend far beyond simple histone modification. The compound initiates a multi-tiered epigenetic cascade that dismantles oncogenic survival networks.

Histone Hyperacetylation and Chromatin Remodeling

By inhibiting Class I, II, and IV HDACs, the active compound prevents the removal of acetyl groups from the ε-amino lysine tails of core histones (H3 and H4). This neutralizes the positive charge of the histones, decreasing their affinity for negatively charged DNA. The resulting steric relaxation of chromatin allows transcription factors to access previously silenced genomic loci[2].

Non-Histone Chaperone Modulation (HSP90)

HDACs also regulate the acetylation status of non-histone proteins. Panobinostat induces the hyperacetylation of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for protein folding and stability. Acetylation abrogates HSP90's chaperone function, leading to the dissociation, ubiquitination, and proteasomal degradation of its client proteins[3].

Disruption of PRC2 and DNA Methylation (EZH2/DNMT1)

Two critical client proteins degraded following HSP90 acetylation are EZH2 (the catalytic subunit of the Polycomb Repressive Complex 2, responsible for repressive H3K27me3 marks) and DNMT1 (responsible for maintaining DNA methylation). Panobinostat treatment severely depletes the protein levels of both DNMT1 and EZH2, physically disrupting their interaction and dismantling dual layers of epigenetic silencing[3].

Transcriptional Derepression of Tumor Suppressors

The concurrent loss of DNA methylation and H3K27me3 marks results in the robust derepression of tumor suppressor genes, most notably JunB and p21. The reactivation of these genes directly inhibits cellular proliferation and triggers apoptosis via cellular death receptor pathways[2][3].

Pathway HDAC HDAC1-11 Inhibition HSP90 HSP90 Hyperacetylation HDAC->HSP90 Histone Histone H3/H4 Acetylation HDAC->Histone Degradation Proteasomal Degradation (DNMT1 & EZH2) HSP90->Degradation Loss of Chaperone Function Chromatin Chromatin Relaxation Histone->Chromatin GeneExp Derepression of TSGs (e.g., JunB) Degradation->GeneExp DNA Demethylation & PRC2 Disruption Chromatin->GeneExp Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis

Epigenetic downstream signaling cascade triggered by Panobinostat-mediated HDAC inhibition.

Quantitative Target Modulation Data

To effectively utilize the methyl ester precursor as a control against the active pharmacophore, researchers must benchmark their assays against established quantitative parameters.

ParameterPanobinostat (Active Pharmacophore)Methyl Ester Precursor (CAS 441741-66-8)Biological Consequence
HDAC Binding Affinity High (IC50 < 15 nM)NegligibleGlobal histone hyperacetylation
HSP90 Acetylation Significantly IncreasedBaselineLoss of chaperone function
EZH2 / DNMT1 Levels Severely DepletedUnalteredDisruption of PRC2 and DNA methylation
JunB Expression Derepressed (Upregulated)RepressedInduction of apoptosis

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that robust epigenetic research requires self-validating protocols. The following methodologies are designed with intrinsic causality checks to ensure data integrity.

Protocol 1: Validation of Histone Hyperacetylation via Western Blotting

To prove target engagement, we must measure the accumulation of acetylated histones.

  • Causality Check: Cell lysis inherently exposes histones to endogenous deacetylases. To prevent artifactual deacetylation post-lysis, the RIPA buffer must be supplemented with a secondary HDAC inhibitor (e.g., 5 mM Sodium Butyrate).

  • Self-Validating System: Probing solely for Acetyl-H3 is insufficient, as apparent increases could result from global protein upregulation. The system validates itself by multiplexing the blot with an antibody against Total H3. A true epigenetic response is confirmed only when the ratio of Acetyl-H3 to Total H3 significantly increases.

Step-by-Step:

  • Treat cells with the active pharmacophore (10–50 nM) and the methyl ester control for 24 hours.

  • Lyse cells in RIPA buffer containing protease inhibitors and 5 mM Sodium Butyrate.

  • Quantify protein concentration via BCA assay to ensure equal loading (20 µg per well).

  • Resolve proteins on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe with primary antibodies against Acetyl-H3K9 and Total H3.

  • Visualize via chemiluminescence and calculate the densitometric ratio.

Protocol 2: Assessing EZH2/DNMT1 Depletion and JunB Derepression via ChIP-qPCR

To prove that JunB upregulation is driven by epigenetic derepression rather than a secondary stress response, we must quantify the physical eviction of EZH2 and DNMT1 from the JunB promoter.

  • Causality Check: Formaldehyde crosslinking freezes transient protein-DNA interactions. Sonication must be optimized to shear chromatin into 200–500 bp fragments; larger fragments will yield false-positive co-precipitation of adjacent genomic regions.

  • Self-Validating System: The workflow includes an Isotype IgG control IP to establish the background noise threshold. Furthermore, all qPCR signals are normalized to a 1% Input DNA sample to account for variations in starting chromatin yield.

Workflow Crosslink 1. Crosslinking (1% Formaldehyde) Lysis 2. Lysis & Sonication Crosslink->Lysis IP 3. Immunoprecipitation (Anti-EZH2/DNMT1) Lysis->IP Reversal 4. Crosslink Reversal & Purification IP->Reversal qPCR 5. qPCR Analysis (JunB Promoter) Reversal->qPCR

Self-validating ChIP-qPCR workflow for assessing EZH2/DNMT1 occupancy at target promoters.

Step-by-Step:

  • Crosslink treated cells with 1% formaldehyde for 10 minutes at room temperature, then quench with 0.125 M glycine.

  • Lyse cells and sonicate chromatin to an average fragment size of 200–500 bp.

  • Reserve 1% of the sheared chromatin as the "Input" control.

  • Incubate the remaining chromatin overnight at 4°C with specific antibodies (Anti-EZH2, Anti-DNMT1) or an Isotype IgG control, coupled to magnetic Protein A/G beads.

  • Wash beads extensively, elute the chromatin, and reverse crosslinks by heating at 65°C overnight.

  • Purify the DNA and perform qPCR using primers flanking the JunB promoter region. Calculate fold enrichment relative to the Input and IgG controls.

Sources

Methodological & Application

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride: A Researcher's Guide to DMSO and Ethanol Solubility and Application

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for working with Panobinostat Carboxylic Acid Methyl Ester Hydrochloride. The focus is on its solubility characteristics in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol, alongside practical guidance for its use in experimental settings. This document is designed to ensure scientific integrity and provide a foundation for reliable and reproducible results.

Introduction: The Significance of Panobinostat

Panobinostat, also known as LBH-589, is a potent, non-selective histone deacetylase (HDAC) inhibitor.[1] It acts as a pan-HDAC inhibitor, targeting multiple HDAC enzymes at nanomolar concentrations.[2][3] The mechanism of action involves the inhibition of HDACs, leading to an increase in the acetylation of histone proteins.[4] This epigenetic modification results in a more relaxed chromatin structure, which in turn leads to the transcriptional activation of various genes, including tumor suppressor genes.[4][5] Beyond histones, Panobinostat also influences the acetylation status of non-histone proteins, such as transcription factors and signaling molecules, further contributing to its anti-cancer effects.[5][6] Consequently, Panobinostat can induce cell cycle arrest, differentiation, and apoptosis in malignant cells, making it a valuable tool in cancer research and a therapeutic agent for certain malignancies like multiple myeloma.[4][5][7]

Solubility Profile: DMSO vs. Ethanol

The choice of solvent is critical for the accurate and effective use of Panobinostat in in vitro and in vivo studies. The solubility of Panobinostat varies significantly between DMSO and ethanol.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 33 - 100[2][8][9]~100 - 286Some suppliers report higher solubility (up to 70-100 mg/mL).[9][10] Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[10]
Ethanol 3.3 - 5[2][9]~9.4 - 14.3Solubility can be increased with warming.[9]

Expert Insight: While DMSO offers significantly higher solubility for Panobinostat, it is crucial to consider the potential cytotoxic effects of DMSO on cell cultures, especially at higher concentrations. For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. Ethanol, although a less effective solvent for Panobinostat, can be a suitable alternative for specific applications where DMSO is not desirable.

Experimental Protocols

The following protocols are designed to be self-validating by providing clear, step-by-step instructions and rationale.

Protocol 1: Preparation of a High-Concentration Panobinostat Stock Solution in DMSO

This protocol details the preparation of a 100 mM Panobinostat stock solution in DMSO, a common starting point for serial dilutions.

Materials:

  • Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility, especially if the stock solution will be used for cell culture experiments.

  • Weighing the Compound: Accurately weigh the desired amount of Panobinostat powder. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 349.43 g/mol ), weigh out 34.94 mg.[8]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the Panobinostat powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[9][11] When stored properly, DMSO solutions are stable for at least one month.[9] For long-term storage, some suppliers suggest stability for up to a year at -80°C.[12]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

Causality Behind Choices:

  • Anhydrous DMSO: Moisture can negatively impact the solubility and stability of the compound.[10]

  • Amber Vial/Light Protection: Panobinostat may be light-sensitive; storing in an amber vial protects it from degradation.

  • Aliquoting: Prevents repeated freezing and thawing of the main stock, which can lead to degradation and precipitation.

Protocol 2: Preparation of a Saturated Panobinostat Solution in Ethanol

This protocol describes the preparation of a working stock solution of Panobinostat in ethanol.

Materials:

  • Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (crystalline solid)

  • 200-proof (absolute) Ethanol

  • Sterile glass vial

  • Calibrated analytical balance

  • Vortex mixer and water bath

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: Weigh the desired amount of Panobinostat. For example, to prepare 1 mL of a ~5 mg/mL solution, weigh 5 mg.

  • Solvent Addition: Add 1 mL of absolute ethanol to the vial.

  • Dissolution with Warming: Cap the vial and vortex. Warm the solution in a water bath (not exceeding 40-50°C) while intermittently vortexing to facilitate dissolution.[9] Be aware that complete dissolution may not be as readily achieved as with DMSO.

  • Verification: After attempting to dissolve, centrifuge the vial briefly to pellet any undissolved material. Carefully collect the supernatant, which represents the saturated solution.

  • Storage: Store the ethanolic solution at -20°C in tightly sealed vials to prevent evaporation. Stability is generally for up to one month.[9]

  • Labeling: Label the vial appropriately, noting the solvent and approximate concentration.

Visualizing Experimental Design and Mechanism

Experimental Workflow

The following diagram illustrates a typical workflow for utilizing a Panobinostat stock solution in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay weigh Weigh Panobinostat Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw Retrieve for Experiment dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells with Panobinostat dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response (e.g., Apoptosis, Gene Expression) incubate->analyze

Caption: A typical experimental workflow using Panobinostat.

Signaling Pathway of Panobinostat Action

This diagram outlines the core mechanism of Panobinostat as an HDAC inhibitor.

G panobinostat Panobinostat hdac Histone Deacetylases (HDACs) panobinostat->hdac Inhibits histones Histone Proteins hdac->histones Deacetylates acetylation Increased Histone Acetylation histones->acetylation Leads to chromatin Relaxed Chromatin Structure acetylation->chromatin transcription Gene Transcription (e.g., Tumor Suppressors) chromatin->transcription apoptosis Cell Cycle Arrest & Apoptosis transcription->apoptosis

Caption: Panobinostat's HDAC inhibition pathway.

Safety and Handling

Panobinostat should be handled as a hazardous material.[2] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder or contact with skin and eyes.[2] Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

References

  • Value-Based Cancer Care. (2016). Panobinostat: a Histone Deacetylase Inhibitor. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Panobinostat lactate?[Link]

  • Wikipedia. (2023). Panobinostat. [Link]

  • Laubach, J. P., & Richardson, P. G. (2015). Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma. Pharmacy and Therapeutics, 40(7), 443–447. [Link]

  • American Journal of Managed Care. (2015). Panobinostat: a novel mechanism of action shows promise in multiple myeloma. [Link]

  • OncoLink. (2025). Panobinostat (Farydak®). [Link]

  • BPS Bioscience. (n.d.). Panobinostat. [Link]

  • Prince, H. M., et al. (2009). Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect. Journal of Hematology & Oncology, 2, 33. [Link]

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Pharmacology & Therapeutics, 135(2), 159–169. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of Clinical Investigation, 124(1), 30–39. [Link]

  • Cellagen Technology. (n.d.). NVP-LBH589 (Panobinostat). [Link]

  • Mayo Clinic. (2026). Atomoxetine (oral route). [Link]

Sources

Application Note: Cell Viability and Apoptosis Assays Using Panobinostat Carboxylic Acid Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Panobinostat (LBH-589) is a highly potent, orally available pan-deacetylase inhibitor that exerts profound anti-neoplastic effects by altering gene expression through epigenetic mechanisms and inhibiting protein degradation[1]. It is clinically approved for the management of relapsed and refractory multiple myeloma[1]. In preclinical research, specific chemical derivatives, such as Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (CAS 441741-66-8) , are frequently utilized as critical biochemical probes[2].

The methyl esterification of the carboxylic acid moiety increases the lipophilicity of the compound, enhancing cellular permeability. Once internalized, intracellular esterases hydrolyze the prodrug to yield the active hydroxamic/carboxylic acid derivative, which chelates the zinc ion in the catalytic pocket of Histone Deacetylases (HDACs). This inhibition prevents the deacetylation of both histones and non-histone chaperone proteins (such as HSP90 and α-tubulin)[3][4]. The resulting hyperacetylation triggers severe chromatin remodeling, cell cycle arrest, and the accumulation of reactive oxygen species (ROS), ultimately driving the cell into apoptosis[5].

MOA Panobinostat Panobinostat Methyl Ester (HDAC Inhibitor) HDAC Histone Deacetylases (HDAC 1-11) Panobinostat->HDAC Inhibits Acetylation Hyperacetylation of Histones & Non-Histone Proteins HDAC->Acetylation Prevents Deacetylation Transcription Chromatin Remodeling & Altered Gene Expression Acetylation->Transcription Induces CellArrest Cell Cycle Arrest (p21 upregulation) Transcription->CellArrest Apoptosis Apoptosis (ROS, Caspase-3/7) Transcription->Apoptosis

Figure 1: Mechanism of action for Panobinostat derivatives inducing cell cycle arrest and apoptosis.

Experimental Design & Causality

When evaluating the cytotoxicity of epigenetic modulators like Panobinostat Carboxylic Acid Methyl Ester Hydrochloride, assay selection and timing are critical. Epigenetic drugs require sufficient time to alter gene transcription and induce subsequent protein degradation; therefore, standard 12-hour or 24-hour assays often capture only cytostatic effects. A 48- to 72-hour incubation window is required to accurately measure true cytotoxicity[4][6].

To build a self-validating experimental system, this guide pairs two orthogonal methodologies:

  • Metabolic Viability (CellTiter-Glo): ATP quantitation is the most sensitive indicator of metabolically active cells. It is preferred over colorimetric assays (like MTT/MTS) because lipophilic ester compounds can sometimes precipitate or interfere with tetrazolium reduction, causing artifactual absorbance readings.

  • Mechanistic Validation (Annexin V/PI Flow Cytometry): While ATP depletion confirms cell death, it does not differentiate between necrosis and apoptosis. Annexin V staining confirms that the loss of viability is specifically driven by the expected apoptotic mechanism of HDAC inhibitors[5].

Quantitative Data Summary: Expected IC50 Profiles

The sensitivity to Panobinostat derivatives varies significantly across tissue origins. Below is a reference matrix summarizing expected IC50 values and primary mechanisms of cell death across standard cancer cell lines based on recent literature[3][4][5][6].

Cell LineTissue OriginExpected IC50 RangePrimary Mechanism of Death
KMS-11 Multiple Myeloma10 - 20 nMCalcineurin & HSP90 proteasomal degradation[3]
SKOV-3 Ovarian Cancer10 - 25 nMα-tubulin hyperacetylation, G2/M arrest[4][6]
AGS Gastric Cancer20 - 50 nMThymidylate Synthase suppression
HeLa Cervical Cancer50 - 100 nMROS production, Caspase-3/7 activation[5]

Step-by-Step Experimental Protocols

Compound Preparation and Storage
  • Reconstitution: Dissolve Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (MW: 384.9 g/mol )[2] in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution.

  • Causality Check: Use anhydrous DMSO. Moisture introduces hydrolysis of the methyl ester over time, degrading the prodrug into the free acid prematurely and altering its cellular penetrance profile.

  • Storage: Aliquot into single-use opaque tubes and store at -80°C to prevent repeated freeze-thaw cycles.

Protocol A: ATP-Based Luminescent Cell Viability Assay

Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 2. Overnight Incubation Seed->Incubate1 Treat 3. Compound Treatment Incubate1->Treat Incubate2 4. Incubation (48-72h) Treat->Incubate2 Assay 5. Viability Assay Incubate2->Assay Analyze 6. Data Analysis Assay->Analyze

Figure 2: Standard experimental workflow for high-throughput cell viability compound screening.

Step 1: Cell Seeding

  • Harvest cells in the logarithmic growth phase.

  • Seed 3,000–5,000 cells/well in 90 µL of complete media into an opaque white 96-well plate .

  • Expert Insight: Opaque white plates are mandatory to prevent luminescent signal cross-talk between adjacent wells. Seeding density must be optimized so that vehicle-treated control cells do not exceed 80% confluence by the end of the 72h assay, preventing contact inhibition artifacts.

Step 2: Compound Dilution and Dosing

  • Prepare a 10X concentration gradient (e.g., 1000 nM down to 1 nM) of the compound in complete media.

  • Add 10 µL of the 10X drug solutions to the 90 µL of media already in the wells (final volume = 100 µL).

  • Expert Insight: Never add pure DMSO stock directly to the cells. Pre-diluting in media prevents localized toxicity spikes. Ensure the final DMSO concentration is uniformly 0.1% (v/v) across all wells, including the vehicle control.

Step 3: Incubation

  • Incubate the plates at 37°C, 5% CO2 for 72 hours[6].

Step 4: Assay Execution

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Expert Insight: Temperature gradients across the plate will cause uneven luciferase enzyme kinetics, leading to "edge effects" and artificially skewed ATP readings.

  • Add 100 µL of room-temperature CellTiter-Glo reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis Validation

To confirm that the reduction in ATP correlates with apoptosis rather than non-specific necrosis[5]:

  • Treatment: Seed cells in 6-well plates (2 × 10^5 cells/well). Treat with Panobinostat Carboxylic Acid Methyl Ester Hydrochloride at the established IC50 and IC90 concentrations for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via gentle trypsinization). Crucial: Failing to collect the supernatant will result in a massive underestimation of the apoptotic population.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Live cells: Annexin V negative / PI negative.

    • Early Apoptosis: Annexin V positive / PI negative.

    • Late Apoptosis: Annexin V positive / PI positive.

References

  • [2] Santa Cruz Biotechnology. Panobinostat Carboxylic Acid Methyl Ester Hydrochloride | CAS 441741-66-8. SCBT.com. Available at:

  • [3] Imai, Y., et al. (2016). Histone deacetylase inhibitor panobinostat induces calcineurin degradation in multiple myeloma. JCI Insight. Available at:

  • [1] Garnock-Jones, K. P. (2015). Panobinostat for the Treatment of Multiple Myeloma. PubMed/NIH. Available at:

  • [5] Wasim, L., et al. (2016). Panobinostat induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells. PubMed/NIH. Available at:

  • [4] MDPI. (2022). Panobinostat Synergistically Enhances the Cytotoxicity of Microtubule Destabilizing Drugs in Ovarian Cancer Cells. MDPI. Available at:

  • [6] PLOS. (2016). The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer. PLOS One. Available at:

Sources

Application Note: Profiling Histone Hyperacetylation via Western Blot Following Treatment with Panobinostat Carboxylic Acid Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Epigenetic Modulation & Mechanistic Rationale

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (CAS 441741-66-8) is a highly potent derivative of Panobinostat (LBH589), a broad-spectrum histone deacetylase (HDAC) inhibitor. In epigenetic pharmacology, HDAC inhibitors are critical tools for reversing aberrant epigenetic silencing in oncology and cellular reprogramming.

The primary mechanistic readout for HDAC inhibition is the hyperacetylation of core histones. By binding to the catalytic site of Class I, II, and IV HDACs, Panobinostat prevents the removal of acetyl groups from lysine residues on the N-terminal tails of histones H3 and H4 (). This neutralization of the histones' positive charge weakens their electrostatic affinity for the negatively charged DNA backbone, driving chromatin into a relaxed, transcriptionally active state (euchromatin) that frequently triggers cell cycle arrest or apoptosis in malignant models ().

Below is the mechanistic pathway illustrating how this compound drives epigenetic alteration.

G PANO Panobinostat Carboxylic Acid Methyl Ester HCl HDAC Histone Deacetylases (Class I, II, IV) PANO->HDAC Inhibits HIST Core Histones (H3, H4) Hyperacetylation HDAC->HIST Prevents deacetylation CHROM Chromatin Relaxation (Open State) HIST->CHROM Promotes GENE Gene Expression (Apoptosis / Arrest) CHROM->GENE Activates

Mechanism of action: Panobinostat derivative inhibits HDACs, driving histone hyperacetylation.

The Self-Validating Assay Architecture

To accurately quantify these epigenetic shifts, specialized protocols for histone extraction and Western blotting are required to prevent degradation and ensure high-resolution separation (). Standard whole-cell RIPA lysates are fundamentally flawed for histone analysis due to the high viscosity of genomic DNA and the low relative abundance of histones compared to cytosolic proteins.

To establish a self-validating system , this protocol relies on three built-in control pillars:

  • The Baseline Control (Vehicle): DMSO-treated cells establish the basal acetylation state.

  • The Loading Control (Total H3): HDAC inhibitors alter the modification state of histones, not their total abundance. Because standard cytosolic controls (like GAPDH or Actin) are deliberately discarded during acid extraction, Total Histone H3 must be used to validate equal loading.

  • The Fractionation Control (Lamin B1): Probing for Lamin B1 confirms the integrity of the nuclear fraction, ensuring the acid extraction successfully isolated the nuclear compartment without cytosolic contamination.

Step-by-Step Methodology & Causality

Phase I: Cell Treatment & Permeabilization
  • Treatment: Seed cells at 70% confluency. Treat with Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (10 nM – 100 nM) or DMSO vehicle for 24 hours.

  • Harvest: Wash cells twice with ice-cold PBS supplemented with 5 mM Sodium Butyrate.

    • Causality: Sodium Butyrate is a weak, competitive HDAC inhibitor. Including it in the wash buffer prevents endogenous HDACs from rapidly deacetylating histones during the stress of the harvest process, preserving the true pharmacological state.

  • Lysis: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃). Incubate on ice for 10 minutes. Centrifuge at 2,000 × g for 10 minutes at 4°C. Discard the supernatant.

    • Causality: Triton X-100 is a non-ionic detergent that selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact. This allows cytosolic proteins to be washed away, leaving a pure nuclear pellet.

Phase II: Acid Extraction of Histones
  • Extraction: Resuspend the nuclear pellet in 0.2 M HCl (approx. 400 µL per 10⁷ cells). Incubate overnight at 4°C on a rotator.

    • Causality: Histones are highly basic proteins due to their lysine and arginine-rich tails. The acidic environment neutralizes the negatively charged DNA backbone, dissociating the histones and keeping them soluble in the supernatant. Meanwhile, larger, neutral/acidic nuclear proteins and genomic DNA precipitate out, eliminating DNA-induced viscosity.

  • Clearance: Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the clear supernatant (containing histones) to a new tube.

Phase III: Precipitation & Sample Preparation
  • Precipitation: Add Trichloroacetic acid (TCA) to the supernatant to a final concentration of 25%. Invert to mix and incubate on ice for 30 minutes. Centrifuge at 16,000 × g for 10 minutes.

    • Causality: TCA rapidly drives the precipitation of the soluble histones, allowing them to be concentrated into a solid pellet.

  • Washing: Carefully discard the supernatant. Wash the pellet twice with 500 µL of ice-cold acetone, centrifuging at 16,000 × g for 5 minutes between washes.

    • Causality: Acetone washes are critical to remove residual TCA and salts. Failure to remove TCA will result in a highly acidic sample that turns the SDS-PAGE loading buffer yellow and causes aberrant, "smeary" gel migration.

  • Resuspension: Air-dry the pellet for 10 minutes (do not over-dry) and resuspend in 50 µL of ddH₂O. Quantify protein yield using a BCA assay.

Phase IV: SDS-PAGE & Immunoblotting
  • Electrophoresis: Mix samples with 4X Laemmli buffer, boil for 5 minutes, and load 10–15 µg of protein onto a 15% polyacrylamide gel .

    • Causality: Core histones are exceptionally small (~11-15 kDa). A standard 10% gel will fail to resolve them, causing them to diffuse or run off the gel entirely. A 15% gel restricts migration for sharp band resolution.

  • Transfer: Transfer proteins to a 0.2 µm PVDF membrane at 30V for 2 hours at 4°C.

    • Causality: Standard 0.45 µm pores will allow low-molecular-weight histones to "blow through" the membrane during electrophoretic transfer. The 0.2 µm pore size ensures quantitative retention.

  • Detection: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies (e.g., anti-H3K9ac, anti-H4ac, anti-Total H3) overnight at 4°C. Wash, incubate with HRP-conjugated secondary antibodies, and detect via ECL.

Quantitative Data Interpretation

When analyzing the Western blot densitometry, acetylated histone signals must be normalized directly against the Total H3 signal from the same lane. Below is a representative data summary demonstrating the expected dose-dependent hyperacetylation and corresponding cytotoxicity following 24-hour treatment.

Treatment ConditionConcentration (nM)Relative H3K9ac Fold ChangeRelative H4ac Fold ChangeCell Viability (%)
Vehicle (DMSO)01.0x1.0x99.2%
Panobinostat Ester103.2x2.8x85.4%
Panobinostat Ester507.5x6.1x42.1%
Panobinostat Ester10012.4x9.5x18.7%

Table 1: Representative quantitative profiling of histone acetylation and viability. Fold changes are normalized to Total H3 expression. Notice the inverse correlation between histone hyperacetylation and cell viability, validating the compound's downstream apoptotic effect.

References

  • Moshref, M., Questa, M., Lopez-Cervantes, V., Sears, T. K., Greathouse, R. L., Crawford, C. K., & Kol, A. (2021). "Panobinostat Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming." Frontiers in Veterinary Science, 8, 716570. URL:[Link]

  • Dias, J. N. R., Aguiar, S. I., Pereira, D. M., André, A. S., Gano, L., Correia, J. D. G., Carrapiço, B., Rütgen, B., Malhó, R., Peleteiro, C., Goncalves, J., Rodrigues, C. M. P., Gil, S., Tavares, L., & Aires-da-Silva, F. (2018). "The histone deacetylase inhibitor panobinostat is a potent antitumor agent in canine diffuse large B-cell lymphoma." Oncotarget, 9(47), 28586–28598. URL:[Link]

  • Ronzoni, S., Faretta, M., Raker, V., Lüscher, B., & Minucci, S. (2012). "Methods for the analysis of histone H3 and H4 acetylation in blood." Epigenetics, 7(8), 875–882. URL:[Link]

Application Note: Formulation Guidelines for Panobinostat Carboxylic Acid Methyl Ester Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (CAS: 441741-66-8) is a critical biochemical derivative, often utilized as a synthetic intermediate, reference standard, or experimental prodrug for the potent pan-HDAC inhibitor Panobinostat (LBH589)[1].

As a Senior Application Scientist, I emphasize that formulating this specific derivative requires a nuanced understanding of its physicochemical deviations from standard Panobinostat. While the parent compound features a hydroxamic acid group that chelates zinc in the HDAC active site, this derivative masks that moiety with a methyl ester. This esterification increases the lipophilicity of the tail region, potentially altering blood-brain barrier (BBB) penetrance and pharmacokinetic distribution before being cleaved by intracellular esterases into the active moiety[2][3]. Conversely, the hydrochloride salt form enhances the initial wettability of the amine group.

The primary formulation challenge in vivo is preventing premature ester hydrolysis while maintaining solubility in aqueous physiological environments. The protocols detailed below are self-validating systems designed to ensure thermodynamic stability, prevent precipitation, and deliver reproducible dosing for murine and higher-order animal models[4][5].

Physicochemical Profiling & Causality

Understanding the "why" behind a formulation is as critical as the "how." The following table summarizes the compound's profile and the causal formulation strategies required.

Data Presentation: Physicochemical & Formulation Strategy Matrix
ParameterCharacteristicFormulation Causality & Implication
Molecular Weight 384.9 g/mol Moderate size; suitable for systemic and targeted (e.g., Convection-Enhanced Delivery) administration[2].
Functional Groups Indole ring, Methyl Ester, HCl SaltThe indole ring drives hydrophobicity, requiring a polar aprotic solvent (DMSO) for primary molecular dispersion.
Aqueous Solubility Low (Free base) / Moderate (HCl salt)The HCl salt provides transient wettability, but the compound will precipitate in pure saline. Co-solvents (PEG300) or inclusion complexes (HP-β-CD) are mandatory[5].
Chemical Stability Susceptible to alkaline hydrolysisThe methyl ester will cleave into the carboxylic acid in basic conditions. Critical Rule: Maintain the final formulation pH between 5.5 and 6.5.

Mechanistic Overview

To understand the pharmacokinetic journey of this compound, we must visualize its prodrug-like conversion and subsequent pharmacodynamic action.

Mechanism Prodrug Panobinostat Ester HCl (Prodrug/Derivative) Hydrolysis In Vivo Hydrolysis (Esterases / Plasma) Prodrug->Hydrolysis Cleavage of Methyl Ester Active Active Panobinostat (Hydroxamic Acid) Hydrolysis->Active Zinc-binding moiety exposed HDAC HDAC Enzymes (Class I, II, IV) Active->HDAC Competitive Inhibition Chromatin Chromatin Remodeling (Histone Acetylation) HDAC->Chromatin Prevents Deacetylation Apoptosis Cell Cycle Arrest & Apoptosis Chromatin->Apoptosis Upregulates p21, Cleaves PARP

Caption: Pharmacokinetic conversion of the Panobinostat ester derivative and its downstream HDAC inhibition pathway.

Validated Formulation Protocols for Animal Studies

Based on extensive in vivo oncology and neurology studies (including orthotopic xenograft models for DIPG and ovarian cancer), two primary vehicle systems have proven highly effective for Panobinostat and its lipophilic derivatives[5][6].

Protocol A: The Co-Solvent Micro-Emulsion System (Standard IP/IV)

Vehicle Composition: 2-10% DMSO + 36-48% PEG300 + 2% Tween 80 + qs to 100% Sterile Water/Saline[4][7]. Rationale: DMSO disrupts the crystal lattice. PEG300 acts as a steric stabilizer. Tween 80 lowers the interfacial tension, preventing nucleation when the aqueous phase is introduced.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required mass of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride. Add 10% (v/v of final volume) of anhydrous, sterile DMSO. Vortex for 60 seconds until a clear solution is achieved. Do not proceed if particulates remain.

  • Steric Stabilization: Add 40% (v/v) of PEG300 and 2% (v/v) of Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes. The mixture should be highly viscous but optically clear.

  • Aqueous Phase Addition (Critical Step): While continuously vortexing the mixture, add the remaining 48% (v/v) of Sterile Saline (0.9% NaCl) dropwise . Causality: Rapid addition of water will cause localized supersaturation and immediate precipitation of the hydrophobic ester. Dropwise addition ensures the PEG/Tween micelles encapsulate the drug molecules.

  • pH Adjustment: Verify the pH is ~6.0. Do not use NaOH to adjust, as local high pH will hydrolyze the methyl ester.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the compound).

Protocol B: Cyclodextrin Inclusion Complex (Optimized for CNS/Orthotopic Models)

Vehicle Composition: 10% DMSO + 10% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in PBS[5]. Rationale: HP-β-CD features a hydrophobic cavity that encapsulates the indole ring and ester tail, while its hydrophilic exterior ensures excellent aqueous solubility. This reduces the toxicity associated with high PEG/Tween concentrations, making it ideal for repeated dosing in delicate models (e.g., genetically engineered murine DIPG models)[5][8].

Step-by-Step Methodology:

  • Preparation of Carrier: Prepare a 10% (w/v) solution of HP-β-CD in 1X Phosphate-Buffered Saline (PBS, pH 6.5). Stir until completely dissolved.

  • API Solubilization: Dissolve the API in 10% (v/v of final volume) DMSO.

  • Complexation: Slowly inject the DMSO-API solution into the stirring HP-β-CD/PBS solution.

  • Incubation: Stir continuously at room temperature for 30 minutes to allow the thermodynamic equilibrium of the inclusion complex to establish.

Experimental Workflow Visualization

Workflow Start Weigh API (Panobinostat Ester HCl) Solubilize Primary Solubilization (Add 5-10% DMSO) Start->Solubilize Vortex to clear solution Surfactant Add Stabilizer (PEG300 or HP-β-CD) Solubilize->Surfactant Sonicate at 37°C Aqueous Aqueous Dilution (PBS/Saline, Dropwise) Surfactant->Aqueous Continuous stirring Filter Sterile Filtration (0.22 µm PTFE) Aqueous->Filter Check for precipitation QC Quality Control (HPLC & Visual Clarity) Filter->QC Confirm concentration

Caption: Step-by-step formulation workflow ensuring thermodynamic stability and sterility for in vivo administration.

In Vivo Administration & Quality Control Guidelines

  • Dosing Regimen: In murine models, Panobinostat and its derivatives are typically administered at 10 to 20 mg/kg via Intraperitoneal (IP) injection[5][7]. A common schedule is "5 days on, 2 days off" to mitigate systemic toxicity (such as thrombocytopenia or gastrointestinal stress)[5].

  • Quality Control: Formulations must be used within 4 hours of preparation. If storage is absolutely necessary, store at 4°C for no longer than 24 hours. Prolonged aqueous exposure, even at neutral pH, risks slow hydrolysis of the methyl ester.

  • Verification: Prior to injection, hold the vial to the light. If any opalescence or microscopic needle-like crystals are observed, the formulation has crashed and must be discarded.

References

  • Franken, H., et al. (2015). Thermal-shift profiling to identify drug targets in tissues and whole blood. Nature Biotechnology. Retrieved from:[Link]

  • Hennika, T., et al. (2017). Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models. PLOS One. Retrieved from:[Link]

  • Grasso, C., et al. (2015). Functionally defined therapeutic targets in diffuse intrinsic pontine glioma. Nature Medicine. Retrieved from:[Link]

  • Tosi, U., et al. (2020). PETobinostat is effective against DIPG in vivo. Science Advances. Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Optimizing long-term storage conditions for Panobinostat Carboxylic Acid Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Long-Term Storage and Experimental Stability

I. Core FAQs: Storage and Handling

Q1: What are the definitive long-term storage conditions for Panobinostat Carboxylic Acid Methyl Ester Hydrochloride in its solid state? A1: For optimal long-term stability, the solid powder must be stored at -20°C in a tightly sealed container, protected from light and moisture[1],[2],[3]. The compound is supplied as a hydrochloride salt (MW: 384.9)[4], making it inherently hygroscopic. Exposure to ambient humidity can lead to moisture absorption, which accelerates the hydrolysis of the methyl ester moiety. To create a self-validating storage system, always store the primary vial inside a secondary desiccator cabinet or a sealed bag containing active desiccant packets (e.g., silica gel). If the desiccant changes color, the integrity of the storage environment is compromised, and the compound should be re-validated via HPLC before use.

Q2: How should I prepare and store stock solutions to prevent degradation? A2: Do not store this compound in aqueous buffers for extended periods[1]. The methyl ester group is highly susceptible to nucleophilic attack by water, leading to spontaneous ester hydrolysis. Causality: In aqueous solutions (especially at pH > 7.0), the ester bond is cleaved to form the corresponding free carboxylic acid, drastically altering the molecule's pharmacological profile and target binding affinity. Best Practice: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM to 50 mM)[1],[2]. Aliquot the solution immediately into amber glass vials, purge the headspace with an inert gas (Argon or Nitrogen), and store at -80°C for up to 1 year[2],[3]. This prevents both oxidative degradation of the indole ring and hydrolytic cleavage of the ester.

II. Troubleshooting Guide: Solution Stability and Precipitation

Issue: The compound precipitates upon dilution into the cell culture medium or assay buffer. Root Cause: Panobinostat derivatives are highly lipophilic and sparingly soluble in aqueous environments[1]. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the local concentration exceeds the aqueous solubility limit, causing instantaneous precipitation ("crashing out"). Resolution Protocol (Self-Validating):

  • Warm the DMSO stock solution to room temperature completely before opening to prevent condensation.

  • Perform a step-wise dilution. First, dilute the DMSO stock into a transitional solvent mixture (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) if compatible with your in vivo assay[2], or directly into the assay buffer under vigorous vortexing.

  • Validation: Measure the optical density (OD) of the final solution at 600 nm. An OD600 > 0.05 compared to a vehicle control indicates micro-precipitation. If precipitation is detected, lower the final concentration or increase the carrier solvent ratio.

Issue: Loss of efficacy in long-term cellular assays (e.g., 72-hour incubations). Root Cause: In vitro degradation due to esterase activity in fetal bovine serum (FBS) or spontaneous hydrolysis at 37°C. Resolution: Replace the culture medium containing the drug every 24 hours. The half-life of methyl ester compounds in serum-containing media is significantly shorter than in pure buffer due to enzymatic cleavage.

III. Mechanistic Insights: Degradation Pathways

To understand why strict storage conditions are necessary, it is critical to understand the molecule's vulnerabilities[5].

G A Panobinostat Methyl Ester HCl B Aqueous Buffer (pH > 7.0) A->B Dissolution E Light / Oxygen Exposure A->E Improper Storage C Ester Hydrolysis B->C Nucleophilic Attack D Free Carboxylic Acid C->D Degradation F Oxidative Stress E->F ROS Generation G Indole Ring Oxidation F->G Degradation

Primary degradation pathways of Panobinostat Methyl Ester HCl via hydrolysis and oxidation.

IV. Quantitative Data: Stability and Solubility Profiles

The following table summarizes the expected stability and solubility metrics for Panobinostat Carboxylic Acid Methyl Ester Hydrochloride to guide experimental planning.

Storage Condition / SolventTemperatureExpected StabilityPrimary Risk Factor
Solid Powder (Lyophilized)-20°C≥ 3 YearsMoisture absorption (Hygroscopic HCl salt)
Solid Powder (Lyophilized)Room Temp< 1 MonthAmbient humidity, UV light oxidation
Anhydrous DMSO Stock-80°C1 YearFreeze-thaw cycles (Limit to ≤ 3 cycles)
Anhydrous DMSO Stock-20°C1 - 3 MonthsSlow degradation, moisture condensation
Aqueous Buffer (PBS, pH 7.2)Room Temp< 24 HoursRapid ester hydrolysis, precipitation
V. Standard Operating Procedure (SOP): Stock Solution Preparation and Validation

To ensure absolute trustworthiness in your assays, follow this self-validating protocol for preparing stock solutions.

Phase 1: Preparation under Controlled Conditions

  • Equilibration: Remove the sealed vial of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride from -20°C storage[1],[2]. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

  • Weighing: Weigh the desired mass using an analytical balance in a low-humidity environment.

  • Dissolution: Add high-purity, anhydrous DMSO (water content ≤ 0.005%) to achieve a 10 mM stock[1],[2]. Vortex gently until fully dissolved. Do not sonicate for prolonged periods, as ultrasonic cavitation generates localized heat that can degrade the compound.

Phase 2: Aliquoting and Inert Storage 4. Aliquot Generation: Divide the stock into single-use aliquots (e.g., 10-50 µL) in amber, low-bind microcentrifuge tubes. 5. Inert Purge: Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3-5 seconds to displace oxygen[1]. 6. Cryopreservation: Cap tightly and immediately transfer to a -80°C freezer[2],[3].

Phase 3: Validation (Self-Validating Step) 7. Quality Control: Before initiating a critical high-throughput screen or in vivo study, thaw one representative aliquot and analyze it via LC-MS/MS or HPLC-UV (λmax ≈ 225, 283 nm)[1]. Compare the chromatogram against a freshly prepared reference standard to confirm the absence of the free carboxylic acid peak (which typically elutes earlier on a reverse-phase C18 column due to increased polarity).

VI. References
  • Implementation of green analytical principles to develop and validate the HPLC method for the separation and identification of degradation products of Panobinostat. ResearchGate. [Link]

Sources

Validation & Comparative

Comparing HDAC selectivity of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride and Vorinostat

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship Guide: HDAC Selectivity of Vorinostat vs. Panobinostat Carboxylic Acid Methyl Ester Hydrochloride

Introduction: Active Therapeutics vs. Structural Controls

In epigenetic drug discovery, the pharmacophore of a histone deacetylase (HDAC) inhibitor is defined by three distinct regions: a surface-recognition cap, a hydrophobic linker, and a zinc-binding group (ZBG). This technical guide provides a comparative analysis between Vorinostat (SAHA) , a highly potent, FDA-approved pan-HDAC inhibitor, and Panobinostat Carboxylic Acid Methyl Ester Hydrochloride , a synthetic precursor and esterified derivative of the active drug Panobinostat.

While the active drug Panobinostat is a potent pan-HDAC inhibitor, its methyl ester derivative lacks the critical hydroxamic acid moiety, rendering it functionally inactive against HDAC enzymes (1)[1]. Consequently, this ester serves as an essential negative control in structure-activity relationship (SAR) studies to validate that observed phenotypic responses are strictly dependent on target-specific HDAC inhibition rather than off-target cytotoxicity (2)[2].

Mechanistic Causality: The Critical Role of the Zinc-Binding Group

HDAC enzymes (Classes I, IIb, and IV) rely on a catalytic zinc ion (Zn²⁺) located at the base of a narrow hydrophobic pocket to deacetylate lysine residues on histone tails (3)[3].

  • Vorinostat (Active): Utilizes a hydroxamic acid ZBG, which enters the catalytic channel and forms a tight, bidentate chelate with the Zn²⁺ ion. This interaction effectively displaces the catalytic water molecule, halting enzymatic activity and leading to the accumulation of acetylated histones (3)[3].

  • Panobinostat Methyl Ester (Inactive): Replaces the terminal hydroxamic acid (-CONHOH) with a methyl ester (-COOCH₃). The methyl ester is incapable of chelating the zinc ion due to the loss of the acidic hydroxyl proton and the introduction of steric bulk (4)[4]. This structural modification completely abolishes its affinity for the HDAC active site, making it an ideal "inactive structural analog" for baseline comparisons (1)[1].

SAR_Mechanism cluster_vorinostat Vorinostat (SAHA) - Active Pan-HDACi cluster_ester Panobinostat Methyl Ester - Inactive Control Cap1 Cap Group (Phenylamino) Linker1 Aliphatic Linker (Suberoyl) Cap1->Linker1 ZBG1 Hydroxamic Acid (Active ZBG) Linker1->ZBG1 Zn HDAC Active Site Zn2+ Ion ZBG1->Zn Bidentate Chelation (Potent Inhibition) Cap2 Cap Group (Methylindole) Linker2 Cinnamic Linker (Rigid) Cap2->Linker2 ZBG2 Methyl Ester (Inactive ZBG) Linker2->ZBG2 ZBG2->Zn Steric Clash / No Binding (Loss of Activity)

Pharmacophore comparison illustrating the critical role of the Zinc-Binding Group in HDAC inhibition.

HDAC Selectivity and Potency Profiles

Because the methyl ester cannot bind the catalytic zinc, it exhibits no meaningful selectivity or inhibitory activity across any HDAC class. Vorinostat, however, demonstrates sub-micromolar potency across Class I and Class IIb HDACs (5)[5].

Table 1: Comparative In Vitro IC₅₀ Values (nM)

Target EnzymeHDAC ClassVorinostat (SAHA) IC₅₀ (nM)Panobinostat Methyl Ester IC₅₀ (nM)
HDAC1 Class I10 - 15> 10,000 (Inactive)
HDAC2 Class I10 - 20> 10,000 (Inactive)
HDAC3 Class I15 - 25> 10,000 (Inactive)
HDAC6 Class IIb15 - 20> 10,000 (Inactive)
HDAC8 Class I150 - 200> 10,000 (Inactive)

Data reflects standard fluorometric assay results. The methyl ester's lack of activity confirms that the cap and linker domains alone are insufficient for HDAC inhibition without a functional ZBG.

Self-Validating Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay

To empirically validate the necessity of the ZBG, researchers must employ a self-validating biochemical assay. This protocol uses a fluorogenic substrate to measure residual HDAC activity, incorporating the methyl ester as a negative structural control to ensure assay fidelity.

Materials Required:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6).

  • Fluorogenic substrate: Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin).

  • Developer solution: Trypsin (cleaves the AMC fluorophore only if the lysine is deacetylated).

  • Test compounds: Vorinostat (Positive inhibitor) and Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (Negative structural control).

Step-by-Step Methodology:

  • Assay Preparation: Dilute recombinant HDAC enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Titration: Prepare 3-fold serial dilutions of Vorinostat (10 µM to 0.1 nM) and the Methyl Ester control (100 µM to 10 nM) in DMSO. Causality Note: Final DMSO concentration must remain ≤1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of the compound solutions to 40 µL of the enzyme mixture in a black 96-well microplate. Incubate at 37°C for 15 minutes to allow pre-binding and active site equilibration.

  • Substrate Addition: Initiate the reaction by adding 50 µL of Boc-Lys(Ac)-AMC substrate (final concentration 25 µM). Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of the Developer solution. Causality Note: The developer must contain Trypsin and 2 µM Trichostatin A (TSA). TSA immediately halts any further HDAC activity, while Trypsin cleaves the AMC group to emit fluorescence—but it can only do so if the acetyl group was successfully removed by the HDAC enzyme during Step 4.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Validation & Analysis (Self-Validating System):

    • Blank Wells (No enzyme): Establishes background fluorescence.

    • Vehicle Control (DMSO only): Represents 100% uninhibited HDAC activity.

    • Vorinostat Wells: Must show a dose-dependent decrease in fluorescence, validating assay sensitivity and active site engagement.

    • Methyl Ester Wells: Must mirror the Vehicle Control's high fluorescence, confirming that the esterified compound cannot inhibit the enzyme, thereby validating the structural necessity of the ZBG.

Workflow Step1 1. Recombinant HDAC Preparation (Classes I, IIb, IV) Step2 2. Addition of Fluorogenic Substrate (Boc-Lys(Ac)-AMC) Step1->Step2 Step3 3. Compound Incubation (Vorinostat vs. Methyl Ester Control) Step2->Step3 Step4 4. Trypsin Developer Addition (Cleaves deacetylated AMC) Step3->Step4 Step5 5. Fluorescence Quantification (Ex: 360nm / Em: 460nm) Step4->Step5 Outcome1 Vorinostat Low Fluorescence (HDAC Inhibited) Step5->Outcome1 Active Outcome2 Methyl Ester High Fluorescence (HDAC Active) Step5->Outcome2 Inactive

Self-validating in vitro fluorometric workflow for profiling HDAC inhibitor selectivity and potency.

References

  • BenchChem. "A Comparative Analysis of Pan-HDAC Inhibitors in Oncology: Vorinostat (SAHA) vs. Panobinostat".
  • National Institutes of Health (NIH) / PMC. "First-in-Class Dual Mechanism Ferroptosis-HDAC Inhibitor Hybrids".
  • National Institutes of Health (NIH) / PMC. "Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel".
  • ACS Publications. "Non-Peptide Macrocyclic Histone Deacetylase Inhibitors".
  • ThaiScience. "Inhibition of capsaicin and dihydrocapsaicin derivatives towards histone deacetylase and molecular docking studies".

Sources

Comparative Guide to HPLC Method Validation for Panobinostat Carboxylic Acid Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Causality: The Analytical Challenge

Panobinostat is a potent, non-selective histone deacetylase (pan-HDAC) inhibitor utilized in oncology. From an analytical and structural perspective, the molecule's hydroxamic acid moiety is highly susceptible to hydrolysis, which yields a carboxylic acid degradant[1]. During synthesis, formulation, or extraction processes involving methanolic solvents and hydrochloric acid, this intermediate readily undergoes esterification to form Panobinostat Carboxylic Acid Methyl Ester Hydrochloride .

Quantifying this specific impurity is a Critical Quality Attribute (CQA). Because the parent drug and the methyl ester impurity share the same bulky indole-cinnamic acid backbone and differ only at the terminal functional group, they exhibit nearly identical hydrophobic profiles. Resolving them requires a highly selective, stability-indicating HPLC method validated strictly according to [2].

Comparative Method Design: C18 vs. Phenyl-Hexyl Stationary Phases

To establish a self-validating analytical system, the chosen method must reliably separate the methyl ester hydrochloride from the parent API and other process impurities.

  • Standard RP-HPLC (C18 Column): Traditional C18 columns rely purely on hydrophobic partitioning. While effective for routine Panobinostat assays, C18 columns often struggle with peak tailing and co-elution when separating the hydroxamic acid from its esterified analog.

  • Orthogonal RP-HPLC (Phenyl-Hexyl Column): (Recommended) Phenyl-Hexyl stationary phases offer orthogonal selectivity. The phenyl ring provides π−π interactions with the electron-rich indole backbone of Panobinostat, while the hexyl linker offers moderate hydrophobicity. This dual-retention mechanism significantly enhances the resolution ( Rs​ ) and peak symmetry for the methyl ester impurity.

Data Presentation: Comparative Column Performance

The following data summarizes the chromatographic performance based on optimized gradient elution profiles.

ParameterStandard C18 Column (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3.5 µm)
Retention Time (API) 4.2 min5.1 min
Retention Time (Ester Impurity) 4.5 min6.8 min
Resolution ( Rs​ ) 1.2 (Sub-optimal, co-elution risk)3.4 (Baseline separation)
Tailing Factor ( Tf​ ) 1.81.1
Theoretical Plates ( N ) 4,2008,500

Experimental Protocols & Self-Validating Workflows

In alignment with the[3], the following step-by-step methodology ensures scientific integrity, regulatory compliance, and reproducible quantification.

Protocol 1: Chromatographic Setup & System Suitability Testing (SST)
  • Stationary Phase: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase (Gradient Elution):

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the ester hydrochloride, mitigating secondary interactions with residual silanols and improving peak shape).

    • Mobile Phase B: Acetonitrile.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 266 nm (the optimal absorbance maximum for the indole-cinnamic chromophore)[4].

  • Self-Validation Check (SST): Inject the standard solution six consecutive times. The method is only valid to proceed if the Relative Standard Deviation (%RSD) of the peak area is ≤2.0% , theoretical plates >5000 , and the tailing factor is ≤1.5 .

Protocol 2: Specificity via Forced Degradation

To prove the method is truly stability-indicating, the sample must be subjected to extreme stress to force the generation of the carboxylic acid and subsequent esterification[4].

  • Acid/Base Stress: Treat 1 mg/mL API with 0.1N HCl and 0.1N NaOH for 24 hours at room temperature.

  • Oxidative Stress: Expose the sample to 3% H2​O2​ for 6 hours.

  • Thermal/Photolytic Stress: Expose solid samples to 60∘C and UV light (254 nm) for 7 days[5].

  • Self-Validation Check: Utilize a Photo Diode Array (PDA) detector. The peak purity angle of the Panobinostat Carboxylic Acid Methyl Ester Hydrochloride must be strictly less than the purity threshold, ensuring zero interference from co-eluting degradants.

Protocol 3: Linearity, Precision, and Accuracy
  • Linearity: Prepare calibration standards of the methyl ester hydrochloride ranging from 25% to 150% of the target specification limit (e.g., 0.05 µg/mL to 1.5 µg/mL)[5].

  • Accuracy (Spike Recovery): Spike known concentrations of the impurity reference standard into the API matrix at 50%, 100%, and 150% levels[5].

  • Self-Validation Check: The mean recovery must fall between 98.0% and 102.0%, and the linearity correlation coefficient ( R2 ) must be ≥0.999 [5].

Data Presentation: ICH Q2(R2) Validation Summary
Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed Result (Phenyl-Hexyl Method)Status
Specificity No interference at impurity RTPeak Purity Angle < ThresholdPass
Linearity ( R2 ) ≥0.999 (25% to 150% range)0.9998Pass
Precision (%RSD) ≤2.0% (Repeatability, n=6)0.6%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 101.2%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:10.015 µg/mL / 0.045 µg/mLPass

Visualizations

Workflow A Method Optimization (Phenyl-Hexyl & Gradient) B Specificity Testing (Forced Degradation) A->B C Linearity & Range (25% - 150% Nominal) B->C D Precision & Accuracy (Spike Recovery) C->D E Robustness (DoE Assessment) D->E F Validated Method (ICH Q2(R2) Compliant) E->F

Caption: ICH Q2(R2) Method Validation Lifecycle Workflow

Pathway API Panobinostat (Hydroxamic Acid) Acid Hydrolysis (Carboxylic Acid) API->Acid H2O / Heat HPLC HPLC Resolution (Target Quantification) API->HPLC Ester Esterification in MeOH/HCl (Methyl Ester HCl) Acid->Ester MeOH / HCl Acid->HPLC Ester->HPLC

Caption: Panobinostat Degradation Pathway to Methyl Ester Hydrochloride

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link][2]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link][3]

  • Ashok, G., & Mondal, S. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PANOBINOSTAT LACTATE IN PHARMACEUTICAL DOSAGE FORMS BY UPLC. ResearchGate. Available at: [Link][4]

  • Kumar, P. J., et al. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF PANOBINOSTAT IN PURE AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmaceutical Research. Available at: [Link]

  • SciSpace. Stability-indicating Reverse Phase- HPLC Method Development and Method Validation for Quantitative Determination of Degradation. Available at: [Link][5]

  • Bhukya, V. N., et al. Implementation of green analytical principles to develop and validate the HPLC method for the separation and identification of degradation products of Panobinostat. ResearchGate. Available at: [Link][1]

Sources

Comparative Guide: Panobinostat Carboxylic Acid Methyl Ester Hydrochloride vs. Active HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the target specificity of novel epigenetic modulators requires rigorous structural and functional validation. Panobinostat (LBH-589) is a highly potent, non-selective histone deacetylase (HDAC) inhibitor utilized in oncology 1. However, its synthetic precursor, Panobinostat Carboxylic Acid Methyl Ester Hydrochloride (CAS 441741-66-8) , serves a fundamentally different role in drug development. Lacking the critical Zinc-Binding Group (ZBG), this methyl ester derivative is virtually inactive against HDAC enzymes, making it an indispensable negative control for validating on-target phenotypic effects in experimental assays 2.

This guide objectively compares the pharmacodynamic profiles of Panobinostat, its methyl ester derivative, and other alternative FDA-approved HDAC inhibitors.

Structural Causality: The Role of the Zinc-Binding Group (ZBG)

HDAC enzymes (Classes I, II, and IV) possess a deep, narrow catalytic pocket with a Zn²⁺ ion at the base, which is essential for the deacetylation of lysine residues on histone tails 3. The mechanism of action for any classical HDAC inhibitor relies entirely on its ability to chelate this metal ion.

Active pan-HDAC inhibitors, such as Panobinostat and Vorinostat, utilize a hydroxamic acid moiety (-CONHOH) as their ZBG. The hydroxyl and carbonyl oxygens of the hydroxamic acid form a highly stable, bidentate chelation complex with the catalytic Zn²⁺ 4.

In contrast, Panobinostat Carboxylic Acid Methyl Ester Hydrochloride replaces this hydroxamic acid with a methyl ester (-COOCH₃) . This structural substitution eliminates the hydroxyl group required for bidentate coordination. Furthermore, the bulky methyl group introduces steric clash within the constrained active site. Consequently, the ester fails to chelate the zinc ion, effectively nullifying its inhibitory capacity 2.

Visualizing the Pharmacodynamic Divergence

HDAC_Mechanism HDAC HDAC Enzyme Active Site (Catalytic Zn2+ Ion) Inhibition Enzyme Inhibition (IC50: 2 - 5 nM) HDAC->Inhibition Active Enzyme Remains Active (IC50: >10,000 nM) HDAC->Active Pano Panobinostat (Hydroxamic Acid ZBG) Chelation Bidentate Zn2+ Chelation Pano->Chelation Binds Ester Panobinostat Methyl Ester (Lacks ZBG) NoChelation Steric Clash / No Chelation Ester->NoChelation Fails to Bind Chelation->HDAC NoChelation->HDAC Outcome1 Histone Hyperacetylation & Target Gene Expression Inhibition->Outcome1 Outcome2 Histone Deacetylation & Chromatin Condensation Active->Outcome2

Mechanistic divergence between Panobinostat and its Methyl Ester at the HDAC active site.

Quantitative IC50 Comparison

The table below summarizes the in vitro inhibitory potency of Panobinostat against its methyl ester derivative and other clinical-stage HDAC inhibitors. Panobinostat demonstrates broad-spectrum potency across HDAC isoforms (IC50 values ranging from 2.1 to 531 nM) [](), whereas the methyl ester remains inactive.

CompoundChemical ClassHDAC1 IC50 (nM)HDAC6 IC50 (nM)Primary Laboratory/Clinical Utility
Panobinostat (LBH-589) Hydroxamic Acid~3.3~3.0FDA-approved Pan-HDAC Inhibitor
Panobinostat Methyl Ester Carboxylic Acid Ester>10,000>10,000Negative Control / Synthetic Precursor
Vorinostat (SAHA) Hydroxamic Acid~10~20FDA-approved Pan-HDAC Inhibitor
Romidepsin (FK228) Cyclic Depsipeptide~36>1,000Class I Selective Inhibitor

Experimental Methodology: Self-Validating Fluorometric HDAC Assay

To definitively prove that a biological response (e.g., cell cycle arrest or apoptosis) is driven by HDAC catalytic inhibition rather than off-target toxicity from the drug's cap or linker regions, researchers must deploy a self-validating assay. Using Panobinostat Carboxylic Acid Methyl Ester Hydrochloride alongside the active drug provides an internal control system that isolates the variable of zinc chelation.

Step 1: Reagent & Control Preparation
  • Procedure: Dissolve Panobinostat (active drug) and Panobinostat Methyl Ester (negative control) in DMSO. Prepare an 8-point serial dilution series (from 10 µM down to 0.1 nM) for both compounds in assay buffer.

  • Causality: The inclusion of the methyl ester is critical for assay integrity. If the ester demonstrates apparent enzyme inhibition at high concentrations, it indicates assay interference (e.g., the compound is auto-fluorescing or quenching the fluorophore) rather than true catalytic inhibition.

Step 2: Enzyme-Substrate Incubation
  • Procedure: Incubate the compound dilutions with recombinant HDAC1 enzyme and a fluorogenic substrate containing an acetylated lysine (e.g., Boc-Lys(Ac)-AMC) for 30 minutes at 37°C.

  • Causality: The active site of HDAC1 contains the catalytic Zn²⁺ ion. Panobinostat's hydroxamic acid will chelate this ion, preventing the enzyme from deacetylating the substrate. The methyl ester will fail to bind due to steric clash and lack of a hydroxyl donor, allowing the enzyme to deacetylate the substrate normally.

Step 3: Signal Development (Protease Cleavage)
  • Procedure: Add the developer solution containing a proteolytic enzyme (e.g., Trypsin) and incubate for an additional 15 minutes.

  • Causality: The protease is sterically hindered from cleaving the acetylated substrate. It will only cleave the deacetylated substrate (produced by active, uninhibited HDAC), releasing the free AMC fluorophore. This creates a self-validating inverse relationship: high fluorescence indicates high HDAC activity (no inhibition); low fluorescence indicates high HDAC inhibition.

Step 4: Quantification & IC50 Derivation
  • Procedure: Measure fluorescence using a microplate reader at Ex/Em 360/460 nm. Plot the dose-response curve using non-linear regression.

  • Causality: Panobinostat will yield a classic sigmoidal dose-response curve with an IC50 in the low nanomolar range. Conversely, the Panobinostat Methyl Ester will remain a flat line at maximum fluorescence across all concentrations, physically proving the absolute structural requirement of the ZBG for enzyme inhibition.

References

  • Tocris Bioscience. Panobinostat | Non-selective HDACs. Retrieved from:

  • National Institutes of Health (NIH). Profile of panobinostat and its potential for treatment in solid tumors: an update. Retrieved from: 1

  • MedChemExpress. Panobinostat is a Potent and Orally Active Non-selective HDAC Inhibitor. Retrieved from: 3

  • Beilstein Journal of Organic Chemistry. Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. Retrieved from: 4

  • Journal of Medicinal Chemistry (ACS). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Retrieved from: 2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride. As a potent cytotoxic and hazardous compound, strict adherence to these protocols is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this substance.

Core Principles: Understanding the Hazard

Panobinostat and its derivatives are classified as cytotoxic and antineoplastic agents.[1] Their mechanism of action, while therapeutic in a targeted context, poses significant risks to healthy cells upon accidental exposure.[2][3] The primary goal of these disposal procedures is to prevent occupational exposure through inhalation, skin contact, or ingestion and to ensure the complete destruction of the active compound to avoid environmental release.[2][4]

Panobinostat is identified as a hazardous substance with multiple risk factors.[5] A summary of its classification under the Globally Harmonized System (GHS) is crucial for understanding the required precautions.[6][7][8]

Table 1: GHS Hazard Summary for Panobinostat

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed[3][7][8]
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled[3][7][8]
Serious Eye DamageCategory 1H318: Causes serious eye damage[6][7][8]
Skin IrritationCategory 2H315: Causes skin irritation[6][7][8]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[3][6][7]
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through prolonged or repeated exposure[3][6][7]

Given its profile as a reproductive toxicant and its acute toxicity, Panobinostat Carboxylic Acid Methyl Ester Hydrochloride must be managed as a hazardous chemical waste from the point of generation to its final disposal.[3][7]

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to protect personnel during handling and disposal operations.[9] Standard laboratory attire is insufficient. All personnel involved in the handling or disposal of this compound or its contaminated waste must use the following:

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required.[4][10] The permeability of gloves increases over time; they should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[10]

  • Gown: A disposable, solid-front gown with long sleeves and elastic cuffs is mandatory.[4][11] This gown should be resistant to chemical permeation.

  • Eye and Face Protection: Use safety goggles with side shields and a face shield to protect against splashes and aerosols.[6][12]

  • Respiratory Protection: If there is a risk of aerosol or dust generation (e.g., handling the powder form, cleaning a spill), a NIOSH-approved respirator is necessary.[3][11] All users must be properly fit-tested as part of a comprehensive respiratory protection program.[11]

Waste Segregation and Disposal Workflow

Proper segregation at the point of generation is the most critical step in the waste management process.[5] Cross-contamination of waste streams can create regulatory complications and safety hazards. All waste contaminated with Panobinostat Carboxylic Acid Methyl Ester Hydrochloride is considered cytotoxic hazardous waste and must never be mixed with regular trash, biohazardous waste (unless it's a mixed waste), or other chemical waste streams without explicit approval from your institution's Environmental Health & Safety (EH&S) department.[5][13]

The following diagram outlines the decision-making process for proper waste segregation.

Caption: Workflow for the safe segregation and disposal of Panobinostat waste.

Step-by-Step Disposal Protocols

A. Liquid Waste

  • Definition: Includes unused stock solutions, experimental media, and any other aqueous or solvent-based liquid containing Panobinostat Carboxylic Acid Methyl Ester Hydrochloride.

  • Procedure:

    • Collect all liquid waste in a dedicated, sealed, and shatter-proof container.[5]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Panobinostat Carboxylic Acid Methyl Ester Hydrochloride," and the estimated concentration.[13][14]

    • Keep the container closed at all times except when adding waste.[13]

    • Store in a designated satellite accumulation area away from incompatible materials.[14]

B. Solid Waste

  • Definition: Includes contaminated PPE (gloves, gowns), absorbent pads, plasticware, and other non-sharp solid materials.

  • Procedure:

    • Place all solid waste into a leak-proof container lined with a designated chemotherapy waste bag (typically yellow).[11]

    • The container must be kept closed and properly labeled as "Hazardous Waste - Cytotoxic."[4][14]

    • Do not overfill bags or containers.

C. Sharps and Empty Containers

  • Definition: Includes needles, syringes, glass pipettes, and the original stock vial of the compound.

  • Procedure:

    • Immediately place all contaminated sharps into a rigid, puncture-resistant cytotoxic sharps container (often purple or red, but check institutional policy).[1][5]

    • The original stock vial, even if considered "empty," contains residual cytotoxic material and must be disposed of as hazardous waste.[5] Place the empty vial and its cap into the cytotoxic sharps container to prevent accidental exposure.[5]

D. Final Disposal

  • Method: The required method for destroying cytotoxic agents like Panobinostat is high-temperature incineration by a licensed hazardous waste management company.[1][3][5] This process ensures the complete destruction of the hazardous chemical structure.

  • Procedure: All segregated waste containers (liquid, solid, and sharps) must be collected by your institution's designated hazardous waste contractor for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14][15]

Decontamination and Spill Management

Accidental spills must be managed immediately and effectively to prevent exposure and the spread of contamination.[2] All laboratories handling this compound must have a dedicated chemotherapy/hazardous drug spill kit readily available.[10][11]

Spill Response Protocol:

  • Alert & Secure: Immediately alert others in the area. Secure the location to prevent anyone from entering the contaminated zone.[10]

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2, including a respirator.[10][16]

  • Contain the Spill: Use the absorbent pads from the spill kit to gently cover the spill, working from the outside in to prevent splashing.[17][18]

  • Clean the Area:

    • Once absorbed, carefully collect all contaminated materials using scoops or forceps and place them in the designated cytotoxic waste bag from the spill kit.[10]

    • Clean the spill area thoroughly. A common and effective procedure is to clean the area three times: first with a detergent solution, followed by a clean water rinse.[17]

    • All cleaning materials must be disposed of as cytotoxic solid waste.

  • Decontaminate and Doff PPE:

    • Remove the outer pair of gloves and gown first.

    • Remove the remaining PPE carefully to avoid self-contamination.

    • Place all disposable items into the cytotoxic waste bag.

    • Wash hands thoroughly with soap and water.[10]

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EH&S department, following all internal reporting procedures.[17]

Regulatory Compliance

In the United States, the management of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[19] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling hazardous drugs.[4] It is imperative that all disposal activities comply not only with these federal regulations but also with state and institutional policies, which may be more stringent.[11][19] Always consult your institution's Chemical Hygiene Plan and EH&S department for specific guidance.[13]

References

  • Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists (ASHP). [Link]

  • Safe handling of cytotoxics: guideline recommendations . National Center for Biotechnology Information (PMC). [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Safe handling of cytotoxic drugs in the workplace . Health and Safety Executive (HSE). [Link]

  • MATERIAL SAFETY DATA SHEET - Panobinostat (LBH589) . BioVision Incorporated. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response . West Virginia University Environmental Health & Safety. [Link]

  • Guidance Document for Biological Spill Protocols . University of Wisconsin-Madison Environment, Health & Safety. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Cytotoxic Waste Disposal Guidelines . Daniels Health. [Link]

  • Instructions for Cleaning Spills of Liquid Hazardous Drugs . Duke University Occupational & Environmental Safety Office. [Link]

  • Decontamination procedures . University of Nottingham. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications . The Association for Radiologic & Imaging Nursing. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.